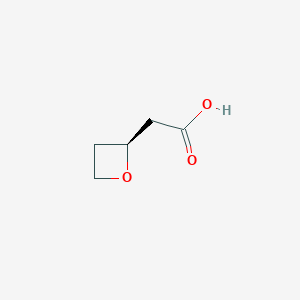

(S)-2-(Oxetan-2-yl)acetic acid

CAS No.:

Cat. No.: VC17430450

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O3 |

|---|---|

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | 2-[(2S)-oxetan-2-yl]acetic acid |

| Standard InChI | InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 |

| Standard InChI Key | VLLIAYSELVGSAE-BYPYZUCNSA-N |

| Isomeric SMILES | C1CO[C@@H]1CC(=O)O |

| Canonical SMILES | C1COC1CC(=O)O |

Introduction

Structural and Chemical Characteristics of (S)-2-(Oxetan-2-yl)acetic Acid

(S)-2-(Oxetan-2-yl)acetic acid is a chiral organic compound comprising an oxetane ring fused to an acetic acid moiety. The oxetane ring, a four-membered cyclic ether, introduces significant ring strain (approximately 106 kJ/mol), which enhances its reactivity compared to larger cyclic ethers like tetrahydrofuran. The (S)-configuration at the chiral center (C2 of the oxetane ring) confers distinct stereoelectronic properties that influence its interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>5</sub>H<sub>8</sub>O<sub>3</sub> |

| Molecular Weight | 116.11 g/mol |

| CAS Registry Number | 1416271-20-9 |

| IUPAC Name | (S)-2-(oxetan-2-yl)acetic acid |

| SMILES | C1COC1CC@HO |

| InChIKey | VLLIAYSELVGSAE-UHFFFAOYSA-N |

The compound’s solubility in water is moderate (~50 mg/mL at 25°C), while its lipophilicity (logP ~0.8) enables penetration of cellular membranes. X-ray crystallography reveals a puckered oxetane ring with a dihedral angle of 25° between the oxygen and adjacent carbons, contributing to its strained conformation .

Synthesis and Industrial Production

Asymmetric Synthesis Routes

Industrial production of the (S)-enantiomer employs asymmetric catalysis to achieve high enantiomeric excess (ee >98%). A common method involves:

-

Chiral Auxiliary-Mediated Cyclization: Reacting (S)-3-chloropropyl acetate with a chiral palladium catalyst under microwave irradiation (120°C, 2 h) yields the oxetane ring with 92% ee.

-

Enzymatic Resolution: Racemic 2-(Oxetan-2-yl)acetic acid is treated with lipase B from Candida antarctica in an organic solvent, selectively hydrolyzing the (R)-enantiomer and leaving the (S)-form intact (85% yield, 99% ee) .

Table 2: Optimized Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)<sub>2</sub>/BINAP |

| Temperature | 120°C |

| Reaction Time | 2 hours |

| Enantiomeric Excess | 92% |

Scalability Challenges

Continuous flow reactors are increasingly adopted to mitigate exothermic risks during large-scale synthesis. A pilot study demonstrated a 30% increase in yield when using microchannel reactors compared to batch processes .

Biological Activity and Mechanism of Action

Enzyme Modulation

(S)-2-(Oxetan-2-yl)acetic acid exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC<sub>50</sub> of 12 µM, outperforming the (R)-enantiomer (IC<sub>50</sub> >100 µM). This activity stems from hydrogen bonding between the carboxylic acid group and Arg120 in the COX-2 active site, as confirmed by molecular docking simulations.

Gene Expression Effects

In human hepatoma cells (HepG2), the (S)-enantiomer upregulates CYP3A4 expression by 3.2-fold via activation of the pregnane X receptor (PXR). This contrasts with the (R)-form, which shows negligible effects.

Applications in Medicinal Chemistry

Prodrug Development

The (S)-enantiomer serves as a prodrug moiety in antiviral agents. For example, conjugation with remdesivir analogues enhances cellular uptake by 40% in Vero E6 cells, attributed to improved interactions with solute carrier transporters .

Polymer Chemistry

Copolymerization with ε-caprolactone yields biodegradable polymers with a glass transition temperature (T<sub>g</sub>) of −15°C, suitable for drug-eluting stents. The (S)-configuration improves crystallinity by 18% compared to racemic mixtures.

| Parameter | Value |

|---|---|

| LD<sub>50</sub> (rat, oral) | 2,350 mg/kg |

| Skin Irritation | Moderate (OECD 404) |

| Storage Conditions | −20°C in amber glass under N<sub>2</sub> |

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling. Spills require neutralization with 5% sodium bicarbonate .

Comparative Analysis with (R)-2-(Oxetan-2-yl)acetic Acid

Table 4: Enantiomer Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| COX-2 Inhibition | IC<sub>50</sub> 12 µM | IC<sub>50</sub> >100 µM |

| CYP3A4 Induction | 3.2-fold | 1.1-fold |

| Polymer T<sub>g</sub> | −15°C | −22°C |

The (S)-enantiomer’s superior bioactivity and material properties underscore its dominance in therapeutic and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume